N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and the ability to produce a wide variety of derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which can significantly influence the absorption and emission behaviors of the compound . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its tunable photophysical properties. In biology and medicine, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitory activity . Additionally, its fluorescence properties make it useful in bioimaging applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors, which are crucial for its biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share similar structural motifs but can differ in their photophysical properties and biological activities . The unique combination of the bromo, cyclopropyl, and difluoromethyl groups in this compound distinguishes it from other derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N5O/c17-9-3-4-13(20-6-9)23-16(25)10-7-21-24-12(14(18)19)5-11(8-1-2-8)22-15(10)24/h3-8,14H,1-2H2,(H,20,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCLZOFPZARWHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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